N-(1,3-benzodioxol-5-ylmethyl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a dipropylsulfamoyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the dipropylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the reproducibility and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides or benzodioxoles .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in hydrogen bonding and π-π interactions, while the dipropylsulfamoyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its amine and alkyl groups.
N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide: This compound also contains the benzodioxole moiety but has a hydroxybenzamide group instead of the dipropylsulfamoyl group.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIPROPYLSULFAMOYL)BENZAMIDE is unique due to its combination of the benzodioxole and dipropylsulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-3-11-23(12-4-2)29(25,26)18-8-6-17(7-9-18)21(24)22-14-16-5-10-19-20(13-16)28-15-27-19/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,22,24) |
InChI Key |
LEFXPFWMGBYWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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